methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate
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Overview
Description
Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate is an organic compound that features both amino and sulfonyl functional groups attached to an acrylate backbone
Scientific Research Applications
Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate involves its interaction with its targets. Due to the presence of the sulfonyl and amino groups, this compound can act as a nucleophile, reacting with various electrophiles within the biological system .
Biochemical Pathways
Based on its chemical structure, it can be inferred that it may be involved in various biochemical reactions, including those involving amines and sulfonyl groups .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause various physiological effects, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate typically involves the reaction of 4-ethylphenylamine with methyl acrylate in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic attack on the acrylate group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can react with the sulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, sulfides, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Methyl acrylate: A simpler ester that lacks the amino and sulfonyl groups.
4-Ethylphenylamine: An amine that serves as a precursor in the synthesis of the compound.
Sulfonyl acrylates: Compounds that contain the sulfonyl group attached to an acrylate backbone.
Uniqueness
Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl (Z)-3-(4-ethylanilino)-2-(4-ethylphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-4-15-6-10-17(11-7-15)21-14-19(20(22)25-3)26(23,24)18-12-8-16(5-2)9-13-18/h6-14,21H,4-5H2,1-3H3/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDVCBQJKNSCES-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.